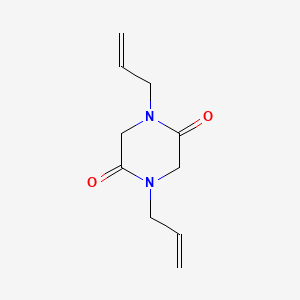

1,4-Diallylpiperazine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

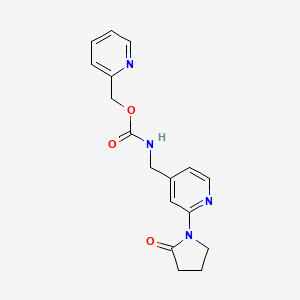

1,4-Diallylpiperazine-2,5-dione is a chemical compound with the molecular formula C10H14N2O2 . It is a derivative of piperazine-2,5-dione, which is a useful scaffold for functionalization to generate bioactive molecules . The use of 1,4-diacetylpiperazine-2,5-dione makes it possible to prepare unsymmetrical bisarylidenes .

Synthesis Analysis

Synthetic methods for accessing substituted piperazine-2,5-diones involve cyclising dipeptides or building from the already established core . A variety of methoxylated benzaldehydes can be condensed to exclusively form (Z,Z)-(benzylidene)piperazine-2,5-diones .Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula C10H14N2O2 . Further details about its structure could be obtained through techniques like X-ray crystallography .Aplicaciones Científicas De Investigación

Synthesis Applications

Condensation with Aldehydes : 1,4-Diallylpiperazine-2,5-dione undergoes condensation with aldehydes. This process is key in synthesizing compounds like albonoursin and various 3,6-diarylidenepiperazine-2,5-diones. The reaction is extended to derivatives of 2-methyl-3-phenylserine, indicating its utility in creating complex organic molecules (Gallina & Liberatori, 1974).

Microwave Irradiation Synthesis : Using potassium fluoride on alumina, this compound can condensate with aldehydes under microwave irradiation or at room temperature. This method is stereoselective and has been used to synthesize natural products like albonursin (Villemin & Alloum, 1990).

Synthesis of Diketopiperazines : Novel methods for synthesizing 1,6-dialkylpiperazine-2,5-diones and 1,3,6-trialkylpiperazine-2,5-diones from α-amino acid esters have been developed. These methods involve reductive N-alkylation, N-acylation, and cyclization, demonstrating the compound's role in creating a variety of diketopiperazines (Malavašič et al., 2011).

α-Keto Acids Synthesis : A new synthesis method using this compound for α-keto acids has been established. This process is applicable to both aromatic and aliphatic substrates and is notable for its carbon economy and recycling efficiency (Balducci et al., 2012).

Biological Activity Research

Biological Activities of Enantiomers : The biological activities of enantiomers of this compound derivatives have been explored. The study focuses on understanding the relationship between biological activity and chirality in these compounds (Hurne et al., 1997).

Synthesis and Activity of Epipolythiopiperazine-2,5-diones : New epipolythiopiperazine-2,5-diones derivatives were synthesized and tested for their biological activities. These studies help in understanding the role of lipophilicity in the biological activity of such compounds (Jiang et al., 1993).

Organic Substrate Applications

- 3-Ylidenepiperazine-2,5-diones as Organic Substrates : These compounds, including this compound, have been utilized in addition reactions to the C–C double bond by various agents. They serve as precursors for natural products and analogues, as well as α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

Propiedades

IUPAC Name |

1,4-bis(prop-2-enyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-5-11-7-10(14)12(6-4-2)8-9(11)13/h3-4H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEDOZAYBZZGPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(=O)N(CC1=O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2436134.png)

![N'-[(3,4-Dimethylphenyl)methyl]-N'-methylethane-1,2-diamine;dihydrochloride](/img/structure/B2436136.png)

![(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone](/img/structure/B2436140.png)

![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2436142.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate](/img/structure/B2436146.png)

![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2436150.png)

![Methyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2436151.png)